molecular formula C9H6ClNO B1349395 2-(2-Chlorophenyl)oxazole CAS No. 62881-98-5

2-(2-Chlorophenyl)oxazole

Cat. No. B1349395
CAS RN: 62881-98-5
M. Wt: 179.6 g/mol
InChI Key: IWUACMRENZNWBB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)oxazole is a heterocyclic compound . The oxazole nucleus is a five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .


Synthesis Analysis

Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .


Chemical Reactions Analysis

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, have been used as reactive scaffolds for synthetic elaboration. They are valuable in the preparation of various oxazole derivatives (Patil & Luzzio, 2016).

  • Transition Metal Coordination : Oxazoline ligands, including 2-oxazolines derived from oxazoles, are used in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design and synthesis makes them significant in coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Biological and Medicinal Applications

  • Anticancer and Antimicrobial Agents : Oxazole derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. This includes the investigation of various heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine (Katariya, Vennapu, & Shah, 2021).

  • Oxazole in Anti-Cancer Research : Oxazole-based compounds are being explored for their diverse interactions with different enzymes and receptors, making them a significant target in anti-cancer research (Chiacchio et al., 2020).

Physical and Chemical Reactivity

  • Photo-Oxidation of Oxazole : The reaction of oxazole with singlet oxygen has been studied, highlighting the unique physicochemical properties of oxazole and its derivatives. This research is crucial for understanding the behavior of these compounds in biological and medicinal species (Zeinali et al., 2020).

Other Applications

  • Optoelectronic Properties : The synthesis of novel oxazolidine compounds and their optoelectronic properties have been explored. This includes the study of compounds like 3,5-bis(4-chlorophenyl)-7a-methyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (Abbas et al., 2018).

  • Amyloidogenesis Inhibitors : Oxazoles with specific structural modifications have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation, a process involved in certain neurodegenerative diseases (Razavi et al., 2005).

  • Antifungal Activity : Oxazole derivatives have been shown to possess antifungal activity, particularly against pathogenic fungi in humans and animals (Delcourt et al., 2004).

  • Antibacterial Properties : The synthesis and antibacterial activity of novel heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) fragment have been investigated (Mehta, 2016).

Safety And Hazards

Users are advised to avoid breathing dust/fume/gas/mist/vapours/spray of 2-(2-Chlorophenyl)oxazole. It is also recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name

2-(2-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUACMRENZNWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345053
Record name 2-(2-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)oxazole

CAS RN

62881-98-5
Record name 2-(2-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GC Moraski, M Chang, A Villegas-Estrada… - European journal of …, 2010 - Elsevier
During the syntheses and studies of natural iron chelators (mycobactins), we serendipitously discovered that a simple, small molecule, oxazoline-containing intermediate 3 displayed …
Number of citations: 157 www.sciencedirect.com
F Huguet, A Melet, R Alves de Sousa… - …, 2012 - Wiley Online Library
New series of acids and hydroxamic acids linked to five‐membered heterocycles including furan, oxazole, 1,2,4‐ or 1,3,4‐oxadiazole, and imidazole were synthesized and tested as …
W Tuo, M Bollier, N Leleu-Chavain, L Lemaire… - European Journal of …, 2018 - Elsevier
A series of novel oxazolo[5,4-d]pyrimidines was designed via a scaffold hopping strategy and synthesized through a newly developed approach. All these compounds were evaluated …
Number of citations: 14 www.sciencedirect.com
W Tuo, M Bollier, N Leleu-Chavain, L Lemaire… - core.ac.uk
A series of novel oxazolo [5, 4-d] pyrimidines was designed via a scaffold hopping strategy and synthesized through a newly developed approach. All these compounds were evaluated …
Number of citations: 0 core.ac.uk
R Mothkuri - 2015 - ethesis.nitrkl.ac.in
Enamides are key structural motifs in many natural products as well as pharmaceutically important metabolites. Furthermore, these are also synthons in numerous organic …
Number of citations: 2 ethesis.nitrkl.ac.in
S Sakuma, T Endo, T Kanda, H Nakamura… - Bioorganic & medicinal …, 2011 - Elsevier
We discovered novel peroxisome proliferator-activated receptor δ agonists with a characteristic benzisoxazole ring. Compound 5 exhibited potent human PPARδ transactivation activity. …
Number of citations: 9 www.sciencedirect.com
N Panda, R Mothkuri - New Journal of Chemistry, 2014 - pubs.rsc.org
Annulation of enamides into 2,5- and 2,4,5-substituted oxazoles by NBS/Me2S in the presence of mild base has been achieved. The reaction conditions are simple and tolerant to a …
Number of citations: 23 pubs.rsc.org
RH Prager, JA Smith, CM Williams - Journal of the Chemical Society …, 1997 - pubs.rsc.org
N-Acylisoxazol-5-ones lose carbon dioxide under photochemical and thermal conditions affording iminocarbenes which undergo intramolecular cyclisation through the oxygen of the …
Number of citations: 62 pubs.rsc.org
Y Huang, L Ni, H Gan, Y He, J Xu, X Wu, H Yao - Tetrahedron, 2011 - Elsevier
A facile and environment-benign oxidation by dioxygen as the sole oxidant was applied for the conversion of 2-oxazolines to oxazoles. The substituent effect on 2-oxazoline ring was …
Number of citations: 47 www.sciencedirect.com

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